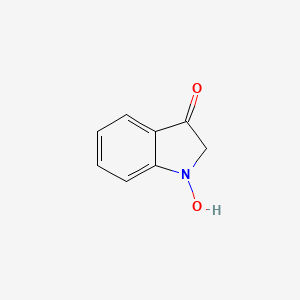
1,4,7-Triazecanetrihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7-Triazecanetrihydrobromide is a chemical compound known for its unique structure and properties. It is a trivalent cyclic amine, often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions. This compound is characterized by its three nitrogen atoms, which are strategically positioned to facilitate various chemical reactions and interactions.
Métodos De Preparación
The synthesis of 1,4,7-Triazecanetrihydrobromide typically involves the reaction of diethylenetriamine with a sulfonylation agent to form a sulfonamidated intermediate. This intermediate is then cyclized using agents such as ethylene glycol ditosylate or ethylene dibromide, resulting in the formation of the triazacyclononane ring. The final step involves the removal of protecting groups and the addition of hydrobromic acid to yield this compound .
Industrial production methods often follow similar synthetic routes but are optimized for large-scale production. These methods may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1,4,7-Triazecanetrihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, often using alkyl halides as reagents.
Common reagents and conditions for these reactions include acidic or basic environments, depending on the desired reaction pathway. Major products formed from these reactions include various substituted and oxidized derivatives of the original compound .
Aplicaciones Científicas De Investigación
1,4,7-Triazecanetrihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are useful in catalysis and material science.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biologically relevant metal ions.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1,4,7-Triazecanetrihydrobromide involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The compound’s trivalent nitrogen atoms play a crucial role in these interactions, facilitating the binding and stabilization of metal ions .
Comparación Con Compuestos Similares
1,4,7-Triazecanetrihydrobromide can be compared to other similar compounds, such as:
1,4,7-Triazacyclononane: Similar in structure but without the hydrobromide component, making it less reactive in certain chemical environments.
1,4,7,10-Tetraazacyclododecane: Contains an additional nitrogen atom, which can lead to different chemical and biological properties.
1,4,7-Trimethyl-1,4,7-triazacyclononane: A methylated derivative that exhibits different reactivity and stability profiles
Propiedades
Fórmula molecular |
C7H20Br3N3 |
|---|---|
Peso molecular |
385.97 g/mol |
Nombre IUPAC |
1,4,7-triazecane;trihydrobromide |
InChI |
InChI=1S/C7H17N3.3BrH/c1-2-8-4-6-10-7-5-9-3-1;;;/h8-10H,1-7H2;3*1H |
Clave InChI |
VEKRXKXLBVURDT-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCNCCNC1.Br.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




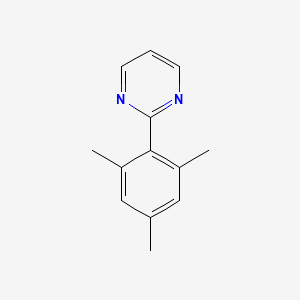


![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride](/img/structure/B13120490.png)
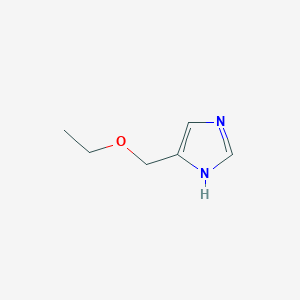
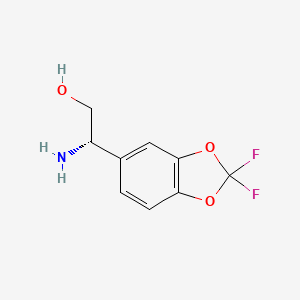
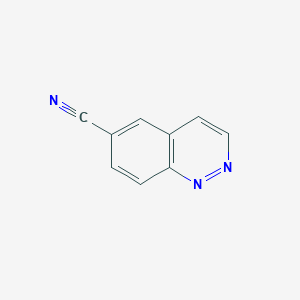

![benzyl N-[(2S)-1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13120523.png)

